![molecular formula C18H18N4O3S B12036805 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-61-0](/img/structure/B12036805.png)
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups.
Biological Activity
Antimicrobial Activity
1,2,4-triazole derivatives, particularly those containing a thiol group, have shown significant antimicrobial properties . The presence of methoxy groups on the phenyl rings may enhance this activity. While specific data for the compound is not available, similar structures have demonstrated:
- Antibacterial effects against both Gram-positive and Gram-negative bacteria
- Antifungal properties, particularly against Candida species
Antioxidant Properties
Triazole-thiol compounds have exhibited notable antioxidant activities . The presence of multiple methoxy groups in the structure of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol suggests it may possess strong antioxidant capabilities. This could be evaluated using methods such as:
- DPPH radical scavenging assay
- ABTS radical cation decolorization assay
- Ferric reducing antioxidant power (FRAP) assay
Potential Anticancer Activity
Some 1,2,4-triazole-3-thiol derivatives have shown promising anticancer properties . The compound , with its unique substitution pattern, may exhibit:
- Cytotoxicity against various cancer cell lines
- Potential for inducing apoptosis in cancer cells
- Possible antimetastatic properties
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its structural features:
- The 1,2,4-triazole-3-thiol core, known for its broad spectrum of biological activities
- The presence of multiple methoxy groups, which may enhance lipophilicity and membrane permeability
- The Schiff base (imine) linkage, potentially contributing to metal chelation and antioxidant properties
Future Research Directions
To fully elucidate the biological activity of this compound, the following studies are recommended:
- In vitro antimicrobial screening against a panel of bacteria and fungi
- Antioxidant assays to determine its free radical scavenging capacity
- Cytotoxicity studies on various cancer cell lines and normal cells to assess anticancer potential and selectivity
- Molecular docking studies to predict potential protein targets and mechanisms of action
- In vivo studies to evaluate pharmacokinetics and toxicity profiles
Properties
CAS No. |
478256-61-0 |
---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-23-13-8-9-15(24-2)12(10-13)11-19-22-17(20-21-18(22)26)14-6-4-5-7-16(14)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
YFUFPZWTMOROPX-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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